3-Iod-5-methylpyridin-2-amin

Übersicht

Beschreibung

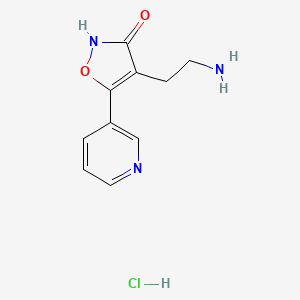

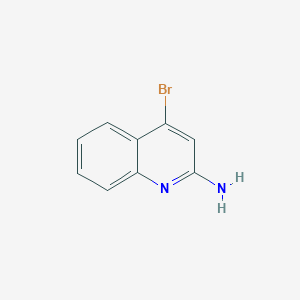

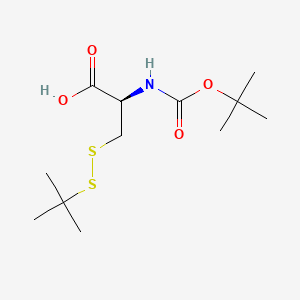

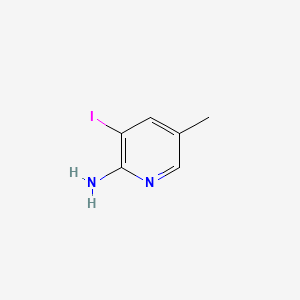

3-Iodo-5-methylpyridin-2-amine is a compound that can be inferred to have a pyridine ring, a versatile heterocyclic aromatic structure, with an iodine substituent at the 3-position, a methyl group at the 5-position, and an amine group at the 2-position. This structure suggests potential reactivity typical of halopyridines and aminopyridines, which are often used in various chemical transformations and as intermediates in pharmaceutical and materials chemistry.

Synthesis Analysis

The synthesis of related compounds, such as methyl 5-iodopyridine-2-carboximidate, involves introducing heavy atoms into specific sites in proteins, which can be achieved under mild conditions, as described in the reaction with oxidized insulin . Another related synthesis is the (diacetoxy)iodobenzene-mediated oxidative C-H amination of imidazopyridines, which proceeds through a radical pathway at ambient temperature . These methods highlight the potential for synthesizing 3-Iodo-5-methylpyridin-2-amine through similar halogenation and amination strategies.

Molecular Structure Analysis

The molecular structure of 3-Iodo-5-methylpyridin-2-amine can be related to the structures of other substituted pyridines. For instance, the crystal structures of various nitroderivatives of 2-amino-4-methylpyridine have been determined, showing a layered arrangement stabilized by hydrogen bonds . Similarly, the structure of the amine group in aminopyridines has been studied using microwave spectra and ab initio calculations, providing insights into the geometry and electronic distribution in such compounds .

Chemical Reactions Analysis

Chemical reactions involving similar compounds include the functionalization of the pyridazin-3(2H)-one ring via palladium-catalyzed aminocarbonylation, which demonstrates the high reactivity of iodo derivatives in such processes . Additionally, the methylation of 3-amino-2-methylaminopyridine occurs exclusively at the 3-amino group, indicating the influence of steric and hydrogen-bonding effects on the reactivity of such compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Iodo-5-methylpyridin-2-amine can be extrapolated from related compounds. For example, the vibrational studies and quantum chemical calculations of nitroderivatives of 2-amino-4-methylpyridine provide information on the IR and Raman wavenumbers, which are important for understanding the physical properties of these compounds . The crystalline adducts of substituted salicylic acids with 4-aminopyridine reveal diverse supramolecular synthons, which could be relevant for the solid-state properties of 3-Iodo-5-methylpyridin-2-amine .

Wissenschaftliche Forschungsanwendungen

Synthese neuer Pyridinderivate

Die Verbindung kann zur Synthese neuer Pyridinderivate über Suzuki-Kreuzkupplungsreaktionen verwendet werden . Dieser Prozess beinhaltet die Reaktion von 5-Brom-2-methylpyridin-3-amin mit verschiedenen Arylboronsäuren, was zur Bildung einer Reihe neuer Pyridinderivate führt .

Quantenmechanische Untersuchungen

Die synthetisierten Pyridinderivate können für quantenmechanische Untersuchungen verwendet werden . Dichtefunktionaltheorie (DFT)-Studien können für diese Derivate mit Hilfe des GAUSSIAN 09-Programmpaketes unter Verwendung der B3LYP/6-31G (d,p)-Basis durchgeführt werden .

3. Potentielle chirale Dotierstoffe für Flüssigkristalle Die Analyse der Grenzorbitale, Reaktivitätsindizes, des molekularen elektrostatischen Potentials und der Dipolmessungen mit Hilfe von DFT-Methoden beschrieb die möglichen Reaktionswege und potenziellen Kandidaten als chirale Dotierstoffe für Flüssigkristalle .

Biologische Aktivitäten

Die synthetisierten Pyridinderivate haben in verschiedenen biologischen Aktivitäten Potenzial gezeigt . So wurden sie beispielsweise auf ihre antithrombotische, biofilmhemmende und hämolytische Aktivität untersucht .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-iodo-5-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IN2/c1-4-2-5(7)6(8)9-3-4/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSRKHYYLAZKHSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20571848 | |

| Record name | 3-Iodo-5-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20571848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

211308-79-1 | |

| Record name | 3-Iodo-5-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20571848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.